CHK1 Biochemical Potency: Morpholin-2-ylmethyl vs. Piperidine Analogs
The racemic morpholin-2-ylmethyl derivative 12 (directly derived from the 2-Pyridin-4-ylmethyl-morpholine scaffold) demonstrated an approximately 25-fold improvement in CHK1 biochemical IC₅₀ compared with the piperidin-2-methyl analog 11, and a 10-fold improvement over the original piperidin-4-methyl lead 3. The morpholine oxygen atom contributes to reduced lipophilicity (calculated ALogP) relative to the piperidine and tropane comparators, which correlates with the superior hERG safety profile described in Evidence Item 2 [1].
| Evidence Dimension | CHK1 biochemical inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 2.2 ± 0.3 nM (Compound 12, racemic morpholin-2-ylmethyl derivative) |
| Comparator Or Baseline | Compound 11 (piperidin-2-ylmethyl): 56 nM; Compound 3 (piperidin-4-ylmethyl): 21 ± 6 nM; Compound 8 (tropane): 1.0 nM; Compound 9 (N-methyltropane): 0.5 nM |
| Quantified Difference | ~25-fold more potent than Compound 11; ~10-fold more potent than Compound 3; within 2-fold of more lipophilic tropane derivatives |
| Conditions | Caliper microfluidic assay, mean ± SD for n = 2 (except single determinations noted). Full concentration–response curves against recombinant human CHK1. |
Why This Matters
Procurement of the 2-Pyridin-4-ylmethyl-morpholine scaffold enables synthesis of CHK1 inhibitors with single-digit nanomolar biochemical potency that is unattainable with piperidine-based analogs of comparable lipophilicity.
- [1] Osborne, J. D.; Matthews, T. P.; McHardy, T.; et al. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). J. Med. Chem. 2016, 59 (11), 5221–5237, Table 1. View Source
